molecular formula C26H24BrN5O2 B11517931 2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11517931
M. Wt: 518.4 g/mol
InChI Key: USPPNTSZNLLUEO-WKULSOCRSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring.
  • Specifically, this compound features a 1,4-benzodiazepine core with a phenyl group and a hydrazide moiety attached.
  • Benzodiazepines are well-known for their central nervous system effects, including sedation, anxiolysis, and muscle relaxation.
  • This particular compound likely exhibits similar properties due to its structural similarity to other benzodiazepines.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
      • One potential approach involves the condensation of a hydrazide (such as acetohydrazide) with a suitable benzodiazepine precursor.
      • The bromination at the 7-position and the dimethylamino group substitution can occur during the synthesis.
    • Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

    • Reactions involving this compound may include:

        Hydrazide Formation: The reaction between the carbonyl group of the benzodiazepine and hydrazine.

        Dimethylamino Group Substitution: The replacement of a hydrogen atom with a dimethylamino group.

    • Common reagents include bromine, hydrazine, and dimethylamine.
    • Major products would be the fully substituted compound described.
  • Scientific Research Applications

      Medicinal Chemistry: Investigating its potential as an anxiolytic, sedative, or anticonvulsant.

      Neurobiology: Studying its interactions with GABA receptors (common targets for benzodiazepines).

      Drug Development: Exploring modifications to enhance selectivity or reduce side effects.

      Biochemical Assays: Using it as a tool compound to probe biological processes.

  • Mechanism of Action

    • Like other benzodiazepines, it likely enhances GABAergic neurotransmission by binding to GABA-A receptors.
    • This binding increases the inhibitory effects of GABA, leading to sedation and anxiolysis.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a list of similar compounds for direct comparison. you can explore related benzodiazepines to highlight its uniqueness.

    Remember that while I’ve provided a comprehensive overview, specific experimental details and data would require further research

    Properties

    Molecular Formula

    C26H24BrN5O2

    Molecular Weight

    518.4 g/mol

    IUPAC Name

    2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

    InChI

    InChI=1S/C26H24BrN5O2/c1-31(2)21-11-8-18(9-12-21)15-29-30-24(33)17-32-23-13-10-20(27)14-22(23)26(28-16-25(32)34)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,30,33)/b29-15+

    InChI Key

    USPPNTSZNLLUEO-WKULSOCRSA-N

    Isomeric SMILES

    CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

    Canonical SMILES

    CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

    Origin of Product

    United States

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